ethyl 4-(2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate
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Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, a thieno[3,2-d]pyrimidin-2-yl group, a methoxyphenyl group, and an acetyl group. These groups suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include things like melting point, boiling point, solubility, and stability .Mechanism of Action
Target of Action
The compound contains a thieno[3,2-d]pyrimidin-2-yl moiety, which is a structural feature found in various bioactive compounds . These compounds often interact with a variety of biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact configuration and substitution pattern of the molecule.
Mode of Action
The interaction of the compound with its target could involve various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and ionic interactions. The presence of a methoxyphenyl group could enhance the compound’s ability to interact with its target .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the flux through that pathway .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. The presence of a piperazine moiety could potentially enhance the compound’s solubility and absorption .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of its environment .
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-3-31-22(29)25-11-9-24(10-12-25)18(27)14-33-21-23-15-8-13-32-19(15)20(28)26(21)16-6-4-5-7-17(16)30-2/h4-7H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTMCUATVQZQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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